molecular formula C13H17ClF3NO B1370834 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 614731-26-9

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1370834
M. Wt: 295.73 g/mol
InChI Key: SNXPYJCGJOMQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 295.73 .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry .
  • Application : The major use of trifluoromethylpyridine (TFMP) derivatives, which include “4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride”, is in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry .
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Dopamine D3 Receptor Antagonists

  • Field : Pharmaceutical Chemistry .
  • Application : This compound is used in the synthesis of dopamine D3 receptor antagonists .

Ubrogepant for Acute Migraine Treatment

  • Field : Neurology .
  • Application : Ubrogepant, which contains a trifluoromethyl group similar to “4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride”, is used for the treatment of acute migraine with or without visual disturbances .
  • Method : Ubrogepant is typically administered orally. The specific dosage and frequency would depend on the individual patient’s condition and response to treatment .
  • Results : Ubrogepant has been shown to be effective in relieving migraine pain and associated symptoms .

C,N-cross Coupling Reactions

  • Field : Organic Chemistry .
  • Application : This compound is used as a reactant for C,N-cross coupling reactions .

Synthesis of Other Chemical Compounds

  • Field : Chemical Synthesis .
  • Application : This compound can be used in the synthesis of other chemical compounds .

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” are not mentioned in the search results, compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds . This suggests potential future applications in these areas.

properties

IUPAC Name

4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPYJCGJOMQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

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